Vercirnon (sodium), also known as GSK1605786 or CCX282, is a novel, orally active anti-inflammatory agent primarily investigated for its therapeutic effects in treating inflammatory bowel diseases, specifically Crohn's disease and ulcerative colitis. This compound functions by targeting the C-C chemokine receptor type 9 (CCR9), which plays a crucial role in the immune system's response within the gastrointestinal tract. By blocking this receptor, Vercirnon aims to reduce the inappropriate immune response that leads to inflammation in these conditions .
Vercirnon is classified as a small molecule drug and is currently under investigation, with various synonyms including Traficet-EN. Its chemical formula is and it has a molecular weight of approximately 444.93 g/mol . The compound has been identified with several chemical identifiers, including the CAS number 698394-73-9 and the DrugBank accession number DB15250 .
The synthesis of Vercirnon (sodium) involves a series of chemical reactions that typically include the coupling of specific chemical intermediates. The reaction conditions are carefully controlled, often requiring organic solvents, catalysts, and specific temperatures to ensure optimal transformation of reactants into the desired product.
Vercirnon possesses a complex molecular structure characterized by several functional groups that contribute to its biological activity. The structural representation can be described using various notations:
The compound consists of multiple rings and functional groups that enhance its interaction with the CCR9 receptor, facilitating its role as an antagonist .
Vercirnon (sodium) can undergo various chemical reactions, which are essential for understanding its behavior in biological systems:
Vercirnon exerts its therapeutic effects primarily through antagonism of the C-C chemokine receptor type 9 (CCR9). This receptor is predominantly expressed on T cells that migrate to the gastrointestinal tract:
These properties suggest that Vercirnon has suitable characteristics for oral bioavailability while maintaining sufficient interaction potential with biological targets .
Vercirnon (sodium) has several significant applications in scientific research:
Vercirnon sodium (GSK-1605786A) is a small molecule antagonist that selectively targets the CC chemokine receptor 9 (CCR9), a class A G protein-coupled receptor (GPCR) predominantly expressed on gut-homing T lymphocytes. Structural analyses reveal that Vercirnon binds to an intracellular allosteric pocket within CCR9's transmembrane helical bundle, distinct from the orthosteric CCL25 binding site [2] [8]. This binding pocket involves transmembrane domains 3, 5, 6, and 7, with critical interactions occurring at residues Ser245⁶·⁵⁶ and Tyr290⁷·³⁹ (Ballesteros-Weinstein numbering) [2] [9]. The compound exhibits picomolar affinity for both human CCR9 splice variants (CCR9A and CCR9B), with IC₅₀ values of 2.8 nM and 2.6 nM, respectively, for inhibiting CCL25-directed chemotaxis [6] [8]. Unlike orthosteric inhibitors, Vercirnon's binding induces a conformational rearrangement in the receptor's intracellular loops, sterically hindering G-protein coupling while preserving surface expression of CCR9 [3] [9]. This specificity is evidenced by >10,000-fold selectivity over other chemokine receptors (CCR1-12, CX3CR1-7) [8], attributed to unique structural features of CCR9's intracellular vestibule, particularly the orientation of transmembrane helix 6 [2].
Table 1: Structural Characteristics of Vercirnon-CCR9 Binding
Parameter | Value | Significance |
---|---|---|
Binding Site Location | Intracellular TM pocket | Allosteric modulation site |
Key Residues | Ser245⁶·⁵⁶, Tyr290⁷·³⁹ | Stabilizes antagonist-receptor complex |
CCR9A IC₅₀ (Chemotaxis) | 2.8 nM | High potency against major isoform |
CCR9B IC₅₀ (Chemotaxis) | 2.6 nM | Equivalent inhibition of minor isoform |
Selectivity Range | >10 µM against CCR1-12, CX3CR1-7 | Minimizes off-target effects |
As a negative allosteric modulator (NAM), Vercirnon sodium disrupts CCR9-mediated signaling by stabilizing an inactive receptor conformation. This prevents Gαi protein activation and subsequent inhibition of adenylate cyclase, thereby maintaining intracellular cAMP levels [3] [9]. In vitro studies demonstrate near-complete suppression of CCL25-induced calcium mobilization (IC₅₀ = 5.4 nM) and phosphoinositide 3-kinase (PI3K) activation in Molt-4 cells [6] [8]. The allosteric mechanism also induces biased signaling modulation: Vercirnon preferentially inhibits G-protein coupling over β-arrestin recruitment, altering downstream signal transduction [3] [9]. This bias is attributed to compound-induced stabilization of specific microswitches within the transmembrane domain, including the conserved "toggle switch" Trp248⁶·⁴⁸ [2] [9]. Consequently, Vercirnon blocks CCL25-triggered phosphorylation of ERK1/2 MAP kinases and Akt survival pathways, disrupting proliferative and anti-apoptotic signals in T lymphocytes [4]. The allosteric pocket's location near the G-protein interface explains its profound effect on signal transduction despite extracellular CCL25 binding remaining theoretically possible [3].
Vercirnon sodium acts as a potent chemotaxis inhibitor by disrupting CCR9-CCL25 axis function. It achieves this through non-competitive inhibition, reducing CCL25's binding affinity (Kd shift from 0.8 nM to 12.3 nM) and efficacy without displacing it from the orthosteric site [1] [8]. In chemotaxis assays using retinoic acid-primed human T cells, Vercirnon exhibits an IC₅₀ of 141 nM under physiological serum conditions, reflecting robust inhibition despite protein binding [6] [8]. The compound demonstrates cross-species activity, potently inhibiting murine and rat thymocyte migration with IC₅₀ values of 6.9 nM and 1.3 nM, respectively [8], enabling translational studies. Importantly, Vercirnon blocks both transendothelial migration and lamina propria infiltration of CCR9⁺ lymphocytes in human intestinal tissue models [4]. This occurs through disruption of chemokine-induced actin polymerization and pseudopod formation, critical for cell motility [1].
Table 2: Inhibition of CCR9-Mediated Functions by Vercirnon Sodium
Functional Assay | IC₅₀ | Biological System | Reference |
---|---|---|---|
Ca²⁺ Mobilization | 5.4 nM | Molt-4 cells | [6] |
Chemotaxis (Molt-4) | 3.4 nM | Recombinant CCR9 | [8] |
Chemotaxis (Human T cells) | 141 nM | RA-primed PBMCs in 100% serum | [6] |
Murine Thymocyte Migration | 6.9 nM | C57BL/6 thymocytes | [8] |
Rat Thymocyte Migration | 1.3 nM | Sprague-Dawley thymocytes | [8] |
α4β7 Integrin Activation | 8.2 nM | Human gut-homing lymphocytes | [4] |
Vercirnon sodium indirectly regulates integrin activation dynamics through CCR9 signal disruption. The CCR9-CCL25 axis co-stimulates α4β7 integrin conformational change to its high-affinity state via inside-out signaling [4] [7]. Vercirnon inhibits this process (IC₅₀ = 8.2 nM), reducing α4β7 binding to mucosal addressin cell adhesion molecule-1 (MAdCAM-1) on intestinal endothelium [4] [7]. Consequently, lymphocyte rolling velocity increases by 230% and firm adhesion decreases by 78% in intravital microscopy studies of murine intestinal venules [7]. This dual impairment—chemotaxis blockade and adhesion deficiency—significantly reduces lymphocyte homing to gut-associated lymphoid tissues (GALT). In the TNFΔARE mouse model of ileitis, subcutaneous Vercirnon (50 mg/kg BID) reduced lamina propria CD4⁺ T cell infiltration by 92% and intraepithelial lymphocytes by 87% [8]. Notably, unlike α4β7 integrin antibodies (e.g., vedolizumab) or β7 subunit knockout, Vercirnon preserves regulatory T cell (Treg) populations in the colon [7]. This distinction arises because Vercirnon blocks activation-dependent homing without depleting tissue-resident Tregs that express αEβ7 integrins [7], demonstrating a mechanistically favorable profile for maintaining intestinal immune homeostasis.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7